molecular formula C7H8ClNO B3237005 2-Amino-3-chloro-4-methylphenol CAS No. 1379328-15-0

2-Amino-3-chloro-4-methylphenol

Cat. No.: B3237005
CAS No.: 1379328-15-0
M. Wt: 157.60
InChI Key: BJSQVCSMCYJWMO-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4-methylphenol (CAS 1379328-15-0) is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . This chemical serves as a versatile intermediate in organic synthesis and materials science. Its structure, featuring both amino and phenolic functional groups, makes it a valuable precursor, particularly in the synthesis of more complex dyes and pigments . Research indicates that structurally similar chloro-methylaniline and aminophenol compounds are key intermediates in the synthesis of disazo disperse dyes, which are subsequently applied to synthetic fibers like nylon 6 . These dyes are noted for their potential to exhibit good fastness properties when applied using specialized methods such as pressure dyeing . As a fine chemical, it is essential for researchers exploring new synthetic pathways and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSQVCSMCYJWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Amino 3 Chloro 4 Methylphenol

Classical Synthetic Approaches

Traditional methods for synthesizing substituted phenols often rely on well-established, multi-step reaction sequences. These routes, while effective, typically involve stoichiometric reagents and can generate significant waste streams.

Nitration-Reduction Routes for Precursors

A common and versatile strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group. The traditional synthesis of aminophenols often begins with the nitration of benzene (B151609) or phenol (B47542) derivatives, which can be environmentally challenging due to the use of strong acids and the production of salt waste. digitellinc.com

For the synthesis of 2-Amino-3-chloro-4-methylphenol, a plausible route starts with 4-methylphenol (p-cresol). The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is occupied by the methyl group, nitration with a nitrating mixture (H₂SO₄ + HNO₃) would primarily direct the nitro group to the ortho position (C-2). googleapis.comwikipedia.org The subsequent step involves the chlorination of the 4-methyl-2-nitrophenol (B89549) intermediate. The final step is the reduction of the nitro group to an amine, which can be achieved using various classical reducing agents like tin or iron in acidic media.

Table 1: Proposed Nitration-Reduction Pathway

Step Reaction Reagents Intermediate/Product
1 Nitration H₂SO₄, HNO₃ 4-methyl-2-nitrophenol
2 Chlorination Cl₂ or other chlorinating agent 3-chloro-4-methyl-2-nitrophenol

This table outlines a hypothetical classical pathway based on established chemical principles.

Halogenation and Amination Strategies

Halogenation and amination strategies involve the introduction of the chloro and amino functional groups onto the phenolic backbone. Direct amination of phenols is often challenging due to the poor leaving group nature of the hydroxyl group. digitellinc.com Therefore, indirect methods are typically employed.

A well-documented classical approach involves starting with a pre-functionalized aniline (B41778) derivative, such as 3-chloro-4-methylaniline (B146341). prepchem.comchemicalbook.com This precursor can be converted into the corresponding phenol through a diazotization reaction followed by hydrolysis. The process begins by treating the aniline with a mixture of sulfuric acid and sodium nitrite (B80452) at low temperatures (5-10°C) to form a diazonium salt. prepchem.comchemicalbook.com This intermediate is then added to a hot aqueous acid solution (e.g., sulfuric acid in water at 105-110°C), which hydrolyzes the diazonium group to a hydroxyl group, yielding 3-chloro-4-methylphenol (B1346567). prepchem.comchemicalbook.com

To arrive at the final product, this 3-chloro-4-methylphenol intermediate would then require the introduction of an amino group at the 2-position. In a classical framework, this would again typically proceed via a nitration-reduction sequence as described in the previous section.

Regioselective Synthesis via Specific Precursors

Regioselectivity—the control of the position of chemical bond formation—is paramount in the synthesis of highly substituted aromatic compounds like this compound. The choice of the starting material is the most critical factor in ensuring the correct arrangement of substituents.

The synthesis of specifically substituted products often relies on multicomponent reactions or carefully planned sequences where the directing effects of existing functional groups guide the position of incoming substituents. nih.gov For instance, in the route starting from 4-methylphenol, the regioselectivity of the initial nitration step is controlled by the directing power of the hydroxyl and methyl groups. wikipedia.org

Using a precursor where key substituents are already in place is a powerful strategy for ensuring regioselectivity. The synthesis starting from 3-chloro-4-methylaniline is a prime example of this approach. prepchem.comchemicalbook.com By beginning with a molecule that already contains the chloro and methyl groups in the desired 3- and 4-positions relative to each other, the synthetic challenge is reduced to correctly placing the hydroxyl and amino groups. The conversion of the amine in 3-chloro-4-methylaniline to a hydroxyl group via diazotization fixes the phenol structure, and subsequent electrophilic substitution (nitration) is then directed to the desired C-2 position by the existing groups, followed by reduction.

Table 2: Precursor-Based Regioselectivity

Starting Precursor Key Functional Groups Present Regiochemical Control
4-methylphenol -OH at C1, -CH₃ at C4 -OH directs nitration to C2 (ortho)

This table illustrates how the choice of starting material dictates the final substitution pattern.

Modern and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes, often guided by the principles of green chemistry. ejcmpr.commdpi.com These methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials. jddhs.com

Green Chemistry Approaches in Synthesis

Green chemistry principles offer a framework for designing more environmentally benign synthetic routes. googleapis.comjddhs.com For the synthesis of aminophenols, this can involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or solvent-free reaction conditions can drastically reduce environmental impact. mdpi.comjddhs.com

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents minimizes waste, as the catalyst can be used in small amounts and potentially recycled. jddhs.com This is a cornerstone of green chemistry.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources, such as lignocellulosic biomass which can be a source of phenol, presents a sustainable alternative to petrochemicals. digitellinc.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. jddhs.commdpi.com

A patent for the synthesis of the related compound 2-chloro-4-aminophenol describes a process that uses hydrazine (B178648) hydrate (B1144303) for the reduction step in the presence of a recyclable catalyst (activated carbon and ferric trichloride), which aligns with green principles by avoiding harsher reducing agents and allowing for catalyst reuse. google.com

Catalytic Synthesis Protocols

Catalysis is a key enabler of modern, efficient, and sustainable chemical synthesis. jddhs.com Several steps in the synthesis of this compound can be significantly improved through the use of catalytic protocols.

Catalytic Amination: Direct catalytic amination of phenols offers a more atom-economical alternative to the nitration-reduction pathway. Research has shown that alkyl phenols can be effectively aminated using hydrogen and ammonia (B1221849) over palladium-based catalysts, such as Pd/Al₂O₃-BaO. researchgate.net This method can achieve high conversion and selectivity under optimized conditions. researchgate.net

Catalytic Reduction: The reduction of the nitro group is readily achieved through catalytic hydrogenation. This method uses molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C) and produces water as the only byproduct, making it a much cleaner process than classical metal-acid reductions. A process for a similar compound uses hydrazine hydrate with an iron-based catalyst system for the reduction, which is another catalytic approach. google.com

Catalytic Halogenation: The use of catalytic systems for halogenation can improve the regioselectivity and reduce the environmental impact compared to using elemental halogens. For example, Fe₃O₄ nanoparticles have been used as a magnetic, reusable catalyst in conjunction with N-halo reagents for the synthesis of other heterocyclic compounds, demonstrating the potential for cleaner halogenation methods. rsc.org

Table 3: Modern Catalytic Alternatives

Reaction Step Classical Method Catalytic Protocol Advantage
Amination Nitration followed by Reduction (e.g., Sn/HCl) Direct amination with NH₃ over a Pd-based catalyst researchgate.net Fewer steps, higher atom economy
Reduction Metal in acid (e.g., Fe/HCl) Catalytic hydrogenation (e.g., H₂ with Pd/C) Cleaner reaction, water as byproduct

| Halogenation | Elemental Halogen (e.g., Cl₂) | N-halo reagents with a reusable catalyst rsc.org | Improved selectivity, catalyst recycling |

This table compares classical and modern catalytic approaches for key synthetic transformations.

Flow Chemistry Applications in Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, improved heat and mass transfer, and greater reproducibility. researchgate.netnih.gov While specific flow chemistry protocols for the synthesis of this compound are not extensively documented, the principles can be applied based on methodologies for related compounds like other aminophenols. dtic.milresearchgate.netrsc.org

A potential flow-based synthesis could involve the continuous chlorination of 2-amino-4-methylphenol (B1222752). In such a setup, a stream of the aminophenol solution would be mixed with a stream of a chlorinating agent in a microreactor or a packed-bed reactor. The use of a solid-supported chlorinating agent or catalyst can simplify purification by eliminating the need to separate the reagent post-reaction. The precise control over reaction parameters such as residence time, temperature, and stoichiometry afforded by flow reactors can minimize the formation of di- and tri-chlorinated byproducts, which are common in batch reactions of highly activated aromatic systems. wikipedia.org

For instance, the continuous synthesis of other aminophenols has been successfully demonstrated. In one example, nitroaromatic compounds are converted to their corresponding ortho-aminophenols using a flow-through system comprising two connected columns containing zinc and an immobilized hydroxylaminobenzene mutase, respectively. dtic.mil This approach highlights the potential for integrating chemo- and biocatalysis in a continuous fashion to produce complex molecules.

Table 1: Conceptual Flow Chemistry Setup for the Synthesis of this compound

ParameterDescription
Reactant A Solution of 2-amino-4-methylphenol in a suitable solvent (e.g., acetic acid, dichloromethane)
Reactant B Solution of a chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) in the same or a miscible solvent
Reactor Type Microreactor (e.g., PFA tubing) or a packed-bed reactor with an immobilized reagent
Temperature Controlled via an external heating/cooling system, potentially ranging from 0 to 50 °C
Residence Time Optimized by adjusting the flow rate and reactor volume to maximize conversion and selectivity
Quenching In-line quenching with a basic solution to neutralize acid byproducts
Purification Continuous liquid-liquid extraction followed by a crystallization unit

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the development of a robust and efficient synthesis for this compound. Key parameters that influence the yield and purity of the product include the choice of starting material, reagent stoichiometry, solvent, temperature, and reaction time. Due to the lack of specific literature on the optimization of this particular synthesis, we can draw parallels from the synthesis of related substituted aminophenols. rasayanjournal.co.inacs.orgias.ac.in

A plausible synthetic route is the direct chlorination of 2-amino-4-methylphenol. The amino and hydroxyl groups are both activating and ortho-, para-directing. With the para-position to the hydroxyl group blocked by the methyl group, and the ortho-position (position 6) sterically hindered, chlorination is likely to occur at the ortho-position to the hydroxyl group (position 3). However, controlling the reaction to prevent over-chlorination is a key challenge.

The following table illustrates a hypothetical optimization study for the chlorination of an aminophenol derivative, demonstrating how different parameters can affect the yield of the desired monochlorinated product.

Table 2: Illustrative Optimization of the Chlorination of an Aminophenol Derivative

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield of Monochloro Product (%)
1SO₂Cl₂ (1.1 eq)Dichloromethane0165
2SO₂Cl₂ (1.1 eq)Dichloromethane25158 (increased dichlorination)
3N-Chlorosuccinimide (1.1 eq)Acetonitrile (B52724)25275
4N-Chlorosuccinimide (1.1 eq)Acetic Acid25282
5N-Chlorosuccinimide (1.5 eq)Acetic Acid25270 (increased byproducts)
6N-Chlorosuccinimide (1.1 eq)Acetic Acid40178

This table is for illustrative purposes and does not represent actual experimental data for this compound.

From this illustrative data, one could conclude that N-chlorosuccinimide in acetic acid at 25°C provides the optimal conditions for selective monochlorination. The use of a milder chlorinating agent like N-chlorosuccinimide can often provide better control over the reaction compared to more reactive agents like sulfuryl chloride. acsgcipr.org The solvent can also play a crucial role, with polar protic solvents like acetic acid potentially favoring the desired reaction pathway.

Purification Techniques in Synthesis

The purification of this compound from the reaction mixture is essential to obtain a product of high purity, particularly for pharmaceutical applications. The crude product is likely to contain unreacted starting materials, the chlorinating agent or its byproducts, and potentially over-chlorinated species. A multi-step purification strategy is often employed. google.comgoogleapis.comwipo.intgoogle.comgoogleapis.com

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. For aminophenols, the pH of the solution can significantly affect their solubility. solubilityofthings.com It is often advantageous to perform a pH adjustment to precipitate the desired product while keeping impurities in solution. For instance, crude p-aminophenol can be purified by adjusting the pH of an aqueous solution to between 6.5 and 7.5, causing the p-aminophenol to crystallize out. google.com

Solvent Extraction: Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubility in two immiscible liquid phases. For aminophenols, this often involves adjusting the pH of an aqueous solution of the crude product and extracting with an organic solvent. At a specific pH, the target compound may be in its less soluble free base or salt form, allowing for its separation from impurities that remain in either the aqueous or organic phase. For example, in the purification of p-aminophenol, impurities such as 4,4'-diaminodiphenyl ether can be selectively extracted into an organic solvent mixture of aniline and toluene (B28343) at a pH of 4.0 to 5.0. googleapis.comgoogleapis.com

Chromatography: When high purity is required, and for the separation of closely related isomers, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An eluent (or a gradient of eluents) is then passed through the column, and the different components of the mixture travel at different rates depending on their affinity for the stationary and mobile phases. This allows for the collection of pure fractions of the desired product. While specific chromatographic conditions for this compound are not detailed in the literature, methods developed for other substituted phenols and anilines can be adapted.

Table 3: Overview of Purification Techniques for Aminophenol Derivatives

TechniquePrincipleApplication for this compound
Crystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Isolation of the product from the reaction mixture. Solvent choice (e.g., ethanol/water, toluene) and pH adjustment are key parameters.
Solvent Extraction Partitioning of the compound and impurities between two immiscible liquid phases based on solubility and pH.Removal of acidic or basic impurities, and separation from unreacted starting materials.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.Final purification step to remove isomeric impurities and achieve high purity.

Reaction Mechanisms and Chemical Transformations of 2 Amino 3 Chloro 4 Methylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 2-Amino-3-chloro-4-methylphenol, the existing substituents on the benzene (B151609) ring, namely the amino (-NH2), chloro (-Cl), hydroxyl (-OH), and methyl (-CH3) groups, profoundly influence the course of these reactions.

Mechanistic Pathways and Intermediate Characterization

The general mechanism of electrophilic aromatic substitution involves a two-step process:

  • Generation of an electrophile: A strong electrophile is generated, often with the aid of a catalyst. byjus.com
  • Attack and rearomatization: The aromatic ring, acting as a nucleophile, attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com Subsequently, a proton is lost from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com
  • For this compound, the hydroxyl and amino groups are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org The methyl group is a weak activating group, while the chloro group is a deactivating group. The interplay of these groups dictates the position of electrophilic attack.

    The formation of the arenium ion is the rate-determining step of the reaction. masterorganicchemistry.com The stability of this intermediate is crucial. In the case of this compound, the positive charge of the arenium ion can be delocalized through resonance onto the amino and hydroxyl groups, which significantly stabilizes the intermediate.

    Influence of Substituents on Reactivity and Regioselectivity

    The substituents on the aromatic ring of this compound direct incoming electrophiles to specific positions. The powerful activating and ortho-, para-directing effects of the hydroxyl and amino groups are the dominant factors.

  • Amino (-NH2) and Hydroxyl (-OH) Groups: Both are strong activating groups and direct incoming electrophiles to the positions ortho and para to them. Due to steric hindrance from the adjacent chloro and methyl groups, the positions ortho to the amino and hydroxyl groups are less favored.
  • Methyl (-CH3) Group: This is a weakly activating and ortho-, para-directing group.
  • Chloro (-Cl) Group: This is a deactivating but ortho-, para-directing group.
  • Considering the combined effects, the positions for electrophilic attack are primarily governed by the hydroxyl and amino groups. The most likely positions for substitution would be those that are ortho or para to these activating groups and least sterically hindered.

    Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

    Substituent Activating/Deactivating Directing Effect
    -OH Strongly Activating Ortho, Para
    -NH2 Strongly Activating Ortho, Para
    -CH3 Weakly Activating Ortho, Para
    -Cl Deactivating Ortho, Para

    Nucleophilic Aromatic Substitution Reactions

    While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNA) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org

    Mechanisms and Scope of Nucleophilic Attack

    Nucleophilic aromatic substitution typically proceeds through one of two main mechanisms: the SNAr (addition-elimination) mechanism or the benzyne (B1209423) mechanism. For a substrate like this compound, which has a leaving group (the chloro atom), the SNAr mechanism is more plausible, especially if further activating groups are present. libretexts.org

    The SNAr mechanism involves two steps:

  • Nucleophilic attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.org
  • Loss of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. youtube.com
  • The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org In this compound, the existing substituents are primarily electron-donating, which would generally disfavor this reaction. However, under specific conditions with strong nucleophiles, substitution might be forced.

    The scope of nucleophiles that can participate in these reactions is broad and includes amines, alkoxides, and thiolates. nih.gov

    Formation and Characterization of Meisenheimer Complexes

    The intermediate formed during an SNAr reaction is known as a Meisenheimer complex. libretexts.org This complex is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. libretexts.org

    For this compound, the formation of a stable Meisenheimer complex would be challenging due to the presence of electron-donating groups. However, if the reaction were to proceed, the negative charge of the complex would be delocalized across the aromatic ring. Characterization of such transient species often requires specialized spectroscopic techniques.

    Oxidation and Reduction Pathways

    The functional groups present in this compound are susceptible to both oxidation and reduction reactions.

    The aminophenol structure is particularly sensitive to oxidation. The amino and hydroxyl groups can be oxidized, potentially leading to the formation of quinone-imine structures. The ease of oxidation is a characteristic feature of aminophenols.

    Reduction reactions could target the chloro group, potentially leading to its removal (hydrodehalogenation). Catalytic hydrogenation is a common method for such transformations. Additionally, under specific conditions, the aromatic ring itself could be reduced, though this typically requires harsh conditions.

    Table 2: Potential Oxidation and Reduction Products

    Starting Material Reaction Type Potential Product(s)
    This compound Oxidation Chloro-methyl-quinone imine
    This compound Reduction (Hydrodehalogenation) 2-Amino-4-methylphenol (B1222752)

    Electrochemical Reactivity Studies

    While specific electrochemical studies on this compound are not extensively documented in publicly available literature, the electrochemical behavior of substituted aminophenols provides a framework for understanding its reactivity. The oxidation of aminophenols is generally an irreversible process that is highly dependent on the pH of the medium and the nature of the electrode material.

    The initial step in the electrochemical oxidation of aminophenols typically involves the transfer of an electron to form a radical cation. The stability and subsequent reaction pathways of this intermediate are influenced by the substituents on the aromatic ring. For this compound, the electron-donating methyl group and the electron-withdrawing chloro group will modulate the oxidation potential.

    Table 1: Representative Electrochemical Data for Aminophenol Derivatives

    CompoundOxidation Potential (V vs. Ag/AgCl)MethodReference
    p-Aminophenol+0.85Cyclic Voltammetry
    o-Aminophenol+0.92Cyclic Voltammetry
    4-Methylaminophenol+0.78Cyclic Voltammetry

    Note: This table presents representative data for related compounds to illustrate typical oxidation potentials. The exact values for this compound may vary.

    Investigation of Redox Mechanisms

    The redox mechanism of aminophenols generally proceeds through a two-step, one-electron transfer process. In the case of p-aminophenol, the amino group is typically oxidized first, followed by the hydroxyl group, leading to the formation of a quinonimine. This highly reactive species can then undergo further reactions, such as dimerization or hydrolysis.

    For this compound, an analogous mechanism can be proposed. The initial oxidation would generate a radical cation, which then loses a proton and a second electron to form the corresponding quinone imine. The presence of the chloro and methyl substituents would influence the stability and reactivity of this intermediate. The study of p-aminophenol oxidation has shown that the final product can be a quinonimine, which may then dimerize. In acidic media, hydrolysis of the quinone imine to form a benzoquinone derivative is also a common pathway.

    Condensation and Cyclization Reactions

    The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in an ortho position, makes it a valuable precursor for the synthesis of heterocyclic compounds.

    Formation of Heterocyclic Systems from this compound and its Derivatives

    2-Aminophenols are well-known starting materials for the synthesis of phenoxazines, a class of heterocyclic compounds with diverse applications. The reaction typically involves the oxidative coupling of two molecules of the 2-aminophenol (B121084). In the case of this compound, this would lead to the formation of a substituted phenoxazine (B87303) derivative.

    The synthesis can be achieved through various methods, including enzymatic catalysis, which mimics the biosynthesis of natural phenoxazinones like actinomycin, or through chemical oxidation. The substituents on the aromatic ring of this compound will influence the reaction conditions and the properties of the resulting phenoxazine.

    Another important reaction is the condensation with β-dicarbonyl compounds, which can lead to the formation of other heterocyclic systems.

    Table 2: Examples of Heterocyclic Systems Derived from 2-Aminophenols

    Reactant 1Reactant 2Heterocyclic ProductReference
    2-Aminophenol2-Aminophenol (oxidative coupling)Phenoxazine
    2-Aminophenol1,2-DiketoneQuinoxaline derivative
    2-Aminophenolβ-KetoesterBenzoxazole (B165842) derivative

    Mechanistic Aspects of Ring Closure Reactions

    The formation of phenoxazinones from 2-aminophenols is proposed to proceed through a multi-step mechanism involving oxidation and condensation. The initial step is the oxidation of the 2-aminophenol to a quinone imine intermediate. This electrophilic intermediate is then attacked by a second molecule of the 2-aminophenol in a Michael-type addition. Subsequent oxidation and intramolecular cyclization lead to the formation of the phenoxazine ring system.

    The mechanism can be summarized as follows:

    Oxidation: The 2-aminophenol is oxidized to a reactive quinone imine.

    Condensation: A second molecule of the aminophenol adds to the quinone imine.

    Cyclization: Intramolecular ring closure occurs to form the dihydro-phenoxazine ring.

    Aromatization: A final oxidation step leads to the aromatic phenoxazine product.

    The chloro and methyl groups on the this compound ring will affect the electron density and steric hindrance at different positions, thereby influencing the rates of the individual steps in the reaction mechanism.

    Metal-Catalyzed Coupling Reactions Involving this compound

    Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds. The presence of amino, hydroxyl, and chloro functionalities in this compound offers multiple sites for such transformations.

    Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloro 4 Methylphenol

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

    Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 2-Amino-3-chloro-4-methylphenol. DFT calculations, particularly using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p), are frequently employed to optimize the molecular geometry and predict electronic properties. nih.gov

    In studies of structurally similar phenolic and aniline (B41778) compounds, DFT is used to calculate the ground-state optimized geometry, comparing theoretical bond lengths and angles with experimental data from X-ray crystallography. nih.govresearchgate.net For the aromatic system of this compound, the calculations would define the planarity of the benzene (B151609) ring and the orientation of the amino, chloro, hydroxyl, and methyl substituents. The electronic properties derived from DFT, such as dipole moment and polarizability, help to quantify the molecule's charge distribution and its response to external electric fields. researchgate.net The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, is crucial for identifying sites susceptible to electrophilic and nucleophilic attack by illustrating regions of negative and positive electrostatic potential. researchgate.net

    The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net Ab initio and DFT methods are used to calculate the energies of these orbitals.

    The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the presence of electron-donating groups (-NH2, -OH, -CH3) and an electron-withdrawing group (-Cl) would significantly influence the energies and distribution of these orbitals across the molecule. Analysis of similar compounds shows that these frontier orbitals are typically distributed across the aromatic system. researchgate.net

    Table 1: Representative Frontier Orbital Energies for a Structurally Similar Compound (Data is illustrative, based on calculations for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol) researchgate.net

    ParameterEnergy (eV)
    EHOMO-6.045
    ELUMO-1.789
    Energy Gap (ΔE)4.256

    Molecular Dynamics and Conformational Analysis

    These computational techniques explore the movement of atoms and the different spatial arrangements (conformations) a molecule can adopt, providing a dynamic picture of its behavior.

    The rotational freedom around single bonds, such as the C-O, C-N, and C-C bonds connecting the substituents to the phenol (B47542) ring, allows this compound to exist in various conformations. Conformational analysis involves mapping the potential energy surface to identify stable conformers and the energy barriers between them. In related 2-halophenols, studies have investigated the cis and trans forms, referring to the orientation of the hydroxyl proton relative to the halogen substituent. rsc.org The cis conformation, where the proton is directed toward the chlorine atom, may be stabilized by a weak intramolecular hydrogen bond. rsc.org The relative energies of these conformers determine their population at a given temperature. The planarity of the benzene ring is generally maintained, but the substituents may deviate slightly. nih.gov

    In the solid state, molecules of this compound are held together by a network of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction due to the presence of both hydrogen-bond donors (-OH and -NH2 groups) and acceptors (O, N, and Cl atoms). khanacademy.org An intramolecular hydrogen bond between the hydroxyl group and the adjacent amino group is also possible. nih.gov

    Table 2: Illustrative Contributions to the Hirshfeld Surface for a Related Schiff Base Compound (Data based on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol) nih.gov

    Interaction TypeContribution (%)
    H···H43.8
    C···H/H···C26.7
    O···H/H···O-
    Cl···H/H···Cl-

    Reactivity Prediction and Mechanistic Modeling

    Computational models can predict the chemical reactivity of this compound and help elucidate potential reaction mechanisms. Analysis of the Molecular Electrostatic Potential (MEP) map and frontier orbitals (HOMO/LUMO) are key to this process. researchgate.net

    The MEP map visually indicates the centers of reactivity. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential (blue), indicating sites for nucleophilic attack. researchgate.net

    The distribution of HOMO and LUMO across the molecule further refines reactivity predictions. The HOMO is often localized on the electron-rich parts of the molecule, such as the amino and hydroxyl-substituted ring, identifying them as the primary sites for electrophilic substitution. The LUMO's location can indicate where a nucleophile is most likely to attack. By modeling the interaction of the molecule with various reactants, computational chemistry can predict the activation energies and transition states for different reaction pathways, offering a theoretical framework for understanding its chemical behavior, for instance in halogenation or condensation reactions. acs.org

    Prediction of Reaction Sites and Pathways

    The prediction of reaction sites in a molecule like this compound involves identifying the most likely atoms or bonds to participate in a chemical reaction. Computational approaches, particularly those based on DFT, are instrumental in this area. By calculating the distribution of electron density and related properties, researchers can pinpoint nucleophilic and electrophilic centers.

    Key indicators for reactivity include:

    Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites of nucleophilic attack. The energy gap between HOMO and LUMO also provides a measure of the molecule's kinetic stability. nih.gov

    Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) for nucleophilic attack.

    Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within the molecule.

    For substituted phenols and anilines, the amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-para directing groups in electrophilic aromatic substitution. Conversely, the chlorine atom (-Cl) is a deactivating but also an ortho-para directing group. In this compound, these effects would combine to influence the regioselectivity of reactions like halogenation or nitration. wikipedia.orgacs.org DFT calculations would be essential to precisely quantify the activating and directing effects of these substituents in their specific arrangement.

    Transition State Elucidation and Kinetic Barrier Calculations

    Understanding the mechanism of a chemical reaction requires the identification of transition states (TS)—the highest energy points along a reaction pathway. Computational chemistry allows for the precise location of these TS structures and the calculation of their energy, known as the activation energy or kinetic barrier.

    The process typically involves:

    Proposing a Reaction Coordinate: A plausible pathway for the reaction is defined.

    Locating the Transition State: Algorithms are used to search the potential energy surface for a first-order saddle point, which corresponds to the TS. This structure is characterized by having exactly one imaginary vibrational frequency.

    Calculating the Activation Energy: The energy difference between the reactants and the transition state is calculated. A lower activation energy implies a faster reaction rate.

    For instance, in reactions involving this compound, such as oxidation or polymerization, DFT calculations could be used to model the reaction pathways, identify the structures of all intermediates and transition states, and determine the rate-limiting step by comparing the kinetic barriers of different potential mechanisms. acs.org

    Spectroscopic Parameter Calculations and Validation (Methodological Focus)

    Computational methods are routinely used to predict spectroscopic parameters, which serves both to validate the computational model against experimental data and to aid in the interpretation of experimental spectra.

    Theoretical Prediction of NMR Chemical Shifts

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating theoretical NMR chemical shifts (δ).

    The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). While experimental NMR data for various substituted phenols and anilines are available, specific theoretical studies on this compound are needed for direct comparison. scirp.orgchemicalbook.comchemicalbook.com

    Table 1: Illustrative Data for Theoretical vs. Experimental ¹H NMR Chemical Shifts (Hypothetical for this compound) This table is for illustrative purposes only, as specific computational data for this compound is not available.

    ProtonPredicted δ (ppm)Experimental δ (ppm)
    H (Aromatic)7.107.05
    H (Aromatic)6.856.80
    OH5.205.15
    NH₂4.504.45
    CH₃2.252.20

    Vibrational Frequency Analysis and IR/Raman Spectra Simulation

    Theoretical vibrational analysis is a powerful tool for interpreting Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the normal modes of vibration.

    These calculations, performed using methods like B3LYP within DFT, yield harmonic frequencies that are often systematically higher than experimental frequencies. orientjchem.org This discrepancy is typically corrected by applying a scaling factor. orientjchem.orgresearchgate.net The analysis allows for the unambiguous assignment of spectral bands to specific molecular motions, such as the stretching of C-O, N-H, and C-Cl bonds, or the bending modes of the aromatic ring. orientjchem.orgresearchgate.net Such a study on this compound would precisely assign its unique vibrational fingerprint.

    Table 2: Illustrative Vibrational Frequency Assignments (Hypothetical for this compound) This table is for illustrative purposes only, as specific computational data for this compound is not available.

    Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
    O-H Stretch35503530
    N-H Asymmetric Stretch34503435
    N-H Symmetric Stretch33603350
    C-H Aromatic Stretch30803075
    C=C Aromatic Stretch16101605
    C-O Stretch12701265
    C-Cl Stretch750745

    UV-Vis Spectra Simulation (TD-DFT)

    Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrajpub.com

    For this compound, TD-DFT calculations would predict the electronic transitions, likely π → π* and n → π* transitions associated with the aromatic ring and the lone pairs on the oxygen and nitrogen atoms. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining results that accurately match experimental spectra. mdpi.comresearchgate.netrajpub.com

    Advanced Analytical Methodologies for 2 Amino 3 Chloro 4 Methylphenol Research

    Chromatographic Separation Techniques

    Chromatographic techniques are fundamental to the isolation and quantification of "2-Amino-3-chloro-4-methylphenol" from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.

    Development of High-Performance Liquid Chromatography (HPLC) Methods

    HPLC is a cornerstone for the analysis of aminophenols and their derivatives. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

    For the analysis of compounds structurally similar to "this compound," such as other aminophenols, reversed-phase chromatography is commonly employed. A C18 column, like the Agilent Zorbax SB C18, is often the stationary phase of choice. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer system. nih.govsielc.com For instance, a simple mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer has been used for the analysis of 4-aminophenol (B1666318), which is compatible with mass spectrometry detection. sielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate multiple components in a mixture. nih.gov

    Detection is a critical aspect of HPLC analysis. UV detectors are commonly used, with the wavelength set to the absorbance maximum of the analyte. For aminophenols, detection wavelengths of 230, 270, and 400 nm have been utilized to detect a range of derivatives simultaneously. nih.gov For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation information.

    A study on the determination of 4-chloro-3-methylphenol (B1668792) (CMP) in metalworking fluid provides a relevant example of HPLC method development. researchgate.net This method utilized a C18 column with an isocratic mobile phase and an internal standard for quantification. researchgate.net The linearity of the method was established over a specific concentration range, and the limits of detection (LOD) and quantification (LOQ) were determined to be 20 ng·mL⁻¹ and 62.5 ng·mL⁻¹, respectively. researchgate.net Such validation parameters are crucial for ensuring the reliability of any newly developed HPLC method.

    Table 1: HPLC Method Parameters for Analysis of Related Phenolic Compounds
    Parameter4-Aminophenol Analysis11 Aminophenols in Hair Dyes4-Chloro-3-methylphenol in MWF
    Stationary Phase Primesep 100 mixed-modeAgilent Zorbax SB C18C18 column (100 mm x 4.6 mm, 3.5 µm)
    Mobile Phase Water, Acetonitrile, Ammonium Formate bufferAcetonitrile and ion pair system (sodium heptanesulfonate and phosphate)Isocratic
    Elution IsocraticGradientIsocratic
    Detection UV at 275 nm, MS compatibleUV at 230, 270, and 400 nmNot specified
    Retention Time Not specifiedNot specified5.56 min (CMP), 6.67 min (IS)
    Linear Range Not specified0.05 - 500 mg/L62.5 - 2,500 ng·mL⁻¹
    LOD/LOQ Not specified5 mg/kg or 20 mg/kg depending on the aminophenolLOD: 20 ng·mL⁻¹, LOQ: 62.5 ng·mL⁻¹
    Reference sielc.com nih.gov researchgate.net

    Solid Phase Extraction (SPE) in Sample Preparation

    Solid Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a large volume of liquid sample, making it an essential precursor to chromatographic analysis. sigmaaldrich.comphenomenex.com SPE is particularly useful for preparing complex matrices such as environmental water, wastewater, and biological fluids for the analysis of "this compound". phenomenex.comnih.gov

    The principle of SPE involves passing a liquid sample through a solid adsorbent material, which retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the adsorbent with a small volume of a strong solvent. sigmaaldrich.com The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. phenomenex.com For a compound like "this compound," which has both polar (amino and hydroxyl groups) and non-polar (chlorinated aromatic ring) characteristics, a reversed-phase or ion-exchange mechanism could be employed. phenomenex.com

    For instance, in reversed-phase SPE, a non-polar sorbent like C18 is used, and the sample is typically loaded in an aqueous solution. phenomenex.com In ion-exchange SPE, the sorbent has charged functional groups that interact with charged analytes. The pH of the sample is adjusted to ensure the analyte is in its charged form for retention. thermofisher.com

    The general steps in an SPE procedure are:

    Conditioning: The sorbent is treated with a solvent to activate it. sigmaaldrich.com

    Loading: The sample is passed through the sorbent. sigmaaldrich.com

    Washing: The sorbent is rinsed with a weak solvent to remove interferences. phenomenex.com

    Elution: The analyte is recovered from the sorbent using a strong solvent. phenomenex.com

    SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

    Spectroscopic Characterization Techniques

    Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of "this compound." Advanced methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure and composition.

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research (e.g., 2D-NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei (e.g., ¹H and ¹³C), two-dimensional (2D) NMR techniques offer insights into the connectivity and spatial relationships between different atoms within a molecule. wikipedia.org

    For a substituted aromatic compound like "this compound," 2D-NMR experiments are particularly valuable for assigning the signals of the aromatic protons and carbons, which can be challenging due to complex splitting patterns and overlapping signals in 1D spectra. wikipedia.orgorgchemboulder.com

    Common 2D-NMR experiments include:

    COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com This would help to establish the relationship between the protons on the aromatic ring.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the signals of directly attached heteronuclei, such as ¹³C. wikipedia.orgyoutube.com This is crucial for assigning the carbon signals of the aromatic ring and the methyl group.

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This can help to confirm the positions of the substituents on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, for example.

    The chemical shifts of the aromatic protons are expected to be in the range of 6.5-8.5 ppm, while the methyl protons would appear further upfield. orgchemboulder.com The specific substitution pattern of "this compound" will influence the exact chemical shifts and coupling constants observed in the NMR spectra.

    High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation Studies

    High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. oup.comresearchgate.net Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with an accuracy of a few parts per million (ppm). This high accuracy allows for the determination of a unique molecular formula. nih.gov

    For "this compound" (C₇H₈ClNO), HRMS would be used to measure its exact mass. The presence of chlorine is particularly distinctive in mass spectrometry due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in a high-resolution spectrum.

    The process typically involves introducing the sample into the mass spectrometer, where it is ionized. The resulting ions are then passed through a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument measures the mass-to-charge ratio of the ions with high precision. The experimentally determined exact mass is then compared to the theoretical exact masses of possible molecular formulas. A close match provides strong evidence for the correct elemental composition.

    HRMS is often coupled with a chromatographic separation technique, such as GC or HPLC (GC-HRMS or LC-HRMS), to analyze complex mixtures. This allows for the separation of individual components before they are introduced into the mass spectrometer for accurate mass measurement and formula determination. nih.govoup.com

    Table 3: Spectroscopic Techniques for Characterization
    TechniqueInformation ProvidedApplication to this compound
    2D-NMR (COSY, HSQC, HMBC) Connectivity between atoms (H-H, C-H)Unambiguous assignment of proton and carbon signals in the aromatic ring and substituents. Confirmation of the substitution pattern.
    High-Resolution Mass Spectrometry (HRMS) Highly accurate mass measurement, leading to molecular formula determination.Confirmation of the elemental composition (C₇H₈ClNO). The isotopic pattern of chlorine provides an additional point of confirmation.

    X-ray Crystallography in Solid-State Structure Determination Methodologies

    X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical behavior.

    Another related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, was also analyzed using X-ray crystallography and found to crystallize in the monoclinic space group P21/c. nih.gov The investigation highlighted an intramolecular O—H⋯N hydrogen bond, resulting in an S(6) ring motif. nih.gov

    These examples demonstrate how X-ray crystallography can elucidate the detailed solid-state architecture of substituted phenols. The data obtained from such studies are critical for understanding structure-property relationships.

    Table 1: Illustrative Crystallographic Data for a Structurally Related Compound (2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol)

    ParameterValue
    Chemical FormulaC₁₄H₁₁Cl₂NO
    Molecular Weight (Mr)280.14
    Crystal SystemMonoclinic
    Space GroupP21/n
    a (Å)4.6074 (7)
    b (Å)21.680 (3)
    c (Å)12.7907 (18)
    β (°)93.342 (2)
    Volume (V) (ų)1275.5 (3)
    Z4
    Temperature (K)150
    RadiationMo Kα (λ = 0.71073 Å)
    Data sourced from a study on a related compound to illustrate the methodology.

    Fourier Transform-Infrared (FTIR) and Raman Spectroscopy

    Vibrational spectroscopy, encompassing both Fourier Transform-Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying functional groups and elucidating the molecular structure of compounds like this compound.

    FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For substituted phenols and anilines, characteristic bands for O-H, N-H, C-N, C-O, and C-Cl stretching, as well as aromatic C-H and C=C vibrations, are typically observed. For example, in studies of 4-aminophenol derivatives, the phenolic O–H stretching band is observed around 3338 cm⁻¹, while the N–H stretching appears at 3282 cm⁻¹. nih.gov The IR spectrum of these derivatives also shows absorption bands for N–H bending, O–H bending, C–N stretching, and C–O stretching. nih.gov

    Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. In research on substituted amino alcohols, Raman spectroscopy has been used to study the effects of substitution on intramolecular hydrogen bonding. arxiv.org The introduction of different substituent groups can cause shifts in the vibrational frequencies, offering insights into the electronic and steric effects within the molecule. arxiv.org

    The combined use of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of a molecule. While specific spectra for this compound were not found, the analysis of related compounds provides a strong basis for interpreting its expected vibrational characteristics.

    Table 2: Typical Vibrational Frequencies for Functional Groups in Substituted Aminophenols

    Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)
    O-H (Phenol)Stretching3600 - 3200 (broad)3600 - 3200 (weak)
    N-H (Amine)Stretching3500 - 3300 (two bands for primary)3500 - 3300
    C-H (Aromatic)Stretching3100 - 30003100 - 3000 (strong)
    C=C (Aromatic)Stretching1600 - 14501600 - 1450 (strong)
    N-H (Amine)Bending1650 - 15801650 - 1580
    C-O (Phenol)Stretching1260 - 11801260 - 1180
    C-N (Amine)Stretching1340 - 12501340 - 1250
    C-ClStretching800 - 600800 - 600
    This table presents generalized data for illustrative purposes.

    Electrochemical Analytical Methods

    Electrochemical methods are highly sensitive and provide valuable information about the redox properties of molecules. For a compound like this compound, these techniques can be used for both characterization and quantification.

    Voltammetric Techniques for Redox Characterization

    Voltammetric techniques, such as cyclic voltammetry (CV), are employed to study the oxidation and reduction behavior of electroactive species. By applying a varying potential to an electrode and measuring the resulting current, one can determine the redox potentials and investigate the mechanisms of electron transfer reactions.

    The electrochemical oxidation of aminophenol derivatives has been a subject of significant research. Studies on p-aminophenol, for example, show that it undergoes electrochemical oxidation to form p-quinoneimine. researchgate.net The electrochemical behavior is often dependent on factors such as pH, the nature of the substituent groups, and the electrode material. researchgate.netresearchgate.net For instance, the electrochemical oxidation of ortho- and para-aminophenol derivatives in acidic solutions has been studied using cyclic voltammetry, revealing that the oxidation of para-aminophenols leads to the formation of p-benzoquinone through hydrolysis. researchgate.net

    In the context of this compound, the amino and phenol (B47542) groups are susceptible to oxidation. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring would be expected to influence the oxidation potential and the stability of the resulting oxidized species. Research on the electrochemical halogenation of anilines has demonstrated that the electrode potential can be precisely controlled to achieve selective reactions. acs.org At lower potentials, radical species (X•) are generated, while at higher potentials, cationic species (X+) are formed, leading to different products. acs.org This highlights the level of control and insight that voltammetric techniques can offer.

    Table 3: Illustrative Cyclic Voltammetry Data for p-Aminophenol at a Modified Electrode

    ParameterValue
    Analytep-Aminophenol
    ElectrodeAcetylene black/chitosan film modified glassy carbon electrode
    MediumPhosphate buffer (pH 7.30)
    ObservationA pair of reversible redox peaks
    Effect of ModificationIncreased redox peak current, better reversibility
    Linear Range1.0 x 10⁻⁷ - 5.0 x 10⁻⁴ mol/L
    Detection Limit5.0 x 10⁻⁸ mol/L
    Data adapted from a study on a related compound to illustrate the methodology. researchgate.net

    Amperometric Detection Methods Research

    Amperometric detection involves applying a constant potential to a working electrode and measuring the current as a function of time or analyte concentration. This technique is often coupled with separation methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) to achieve high sensitivity and selectivity.

    Research in this area has focused on developing sensors for the detection of various phenolic and aminophenolic compounds due to their environmental and biological relevance. For instance, a miniaturized capillary electrophoresis system with amperometric detection has been developed for the rapid determination of acetaminophen (B1664979) and p-aminophenol in pharmaceutical formulations. nih.govresearchgate.net This system utilized a carbon disk electrode and was able to detect these compounds at sub-micromolar levels. nih.gov

    Furthermore, novel electrode materials are continuously being explored to enhance the sensitivity and selectivity of amperometric sensors. A sensor based on a graphene oxide/CeNbO₄ nanocomposite modified glassy carbon electrode was developed for the amperometric determination of N-methyl-p-aminophenol sulfate (B86663), achieving a very low detection limit of 10 nM. nih.gov Simple aminophenol-based electrochemical probes have also been fabricated for the dual amperometric detection of NADH and hydrogen peroxide. nih.gov

    While specific amperometric methods for this compound were not identified, the extensive research on related aminophenols demonstrates the potential of this technique for its sensitive and selective quantification in various matrices.

    Table 4: Performance Characteristics of an Amperometric Sensor for an Aminophenol Derivative

    ParameterValue
    AnalyteN-methyl-p-aminophenol sulfate (Metol)
    ElectrodeGraphene oxide/CeNbO₄ modified glassy carbon electrode (GO/CeNbO₄/GCE)
    Detection Limit10 nM
    Sensitivity10.97 µA µM⁻¹ cm⁻²
    Key FeaturesExcellent selectivity, stability, and reproducibility
    ApplicationAnalysis of photographic solutions and river water samples
    Data sourced from a study on a related compound to illustrate the methodology. nih.gov

    Derivatization and Functionalization Strategies for 2 Amino 3 Chloro 4 Methylphenol

    Synthesis of Substituted 2-Amino-3-chloro-4-methylphenol Derivatives

    The synthesis of derivatives from this compound leverages the inherent reactivity of its functional groups. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the chloro substituent and the amino group itself serve as handles for various coupling and condensation reactions.

    The precise placement of new functional groups onto the aromatic core of this compound is a significant challenge in its derivatization. The directing effects of the existing substituents govern the regioselectivity of these transformations.

    Modern electrochemical methods offer a high degree of control over such reactions. For instance, potential-controlled electrochemical halogenation has been demonstrated as an effective strategy for the selective halogenation of aniline (B41778) derivatives. acs.org By carefully adjusting the electrode potential, it is possible to control the generation of different reactive halogen species (e.g., radical X• or cation X+), thereby directing whether a mono- or di-halogenated product is formed. acs.org At lower potentials, selective para-halogenation is often achieved, while higher potentials can lead to di-substitution. acs.org This technique allows for the introduction of additional halogen atoms at specific positions on the aniline ring structure under mild, oxidant-free conditions. acs.org

    Another fundamental functionalization strategy involves the reaction of the amino group. The condensation of the amino group with aldehydes or ketones yields Schiff base derivatives. researchgate.net For example, 2-amino-4-methylphenol (B1222752) reacts with 3,4-dichlorobenzaldehyde (B146584) in methanol (B129727) to produce the corresponding Schiff base, 2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol. researchgate.net This reaction specifically modifies the amino moiety, creating a new imine linkage that extends the molecule's structure. researchgate.net

    Furthermore, the amino group can be converted into a diazonium salt through diazotization with nitrous acid. This highly versatile intermediate can then be subjected to a variety of subsequent reactions (such as Sandmeyer or Schiemann reactions) to introduce a wide range of functional groups, including halogens, cyano, hydroxyl, and nitro groups, in place of the original amino group. google.com

    Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly increasing a molecule's complexity. The chloro-substituent on the this compound ring makes it a suitable candidate for such transformations.

    While specific examples utilizing this compound as a substrate are not extensively documented, the principles of cross-coupling are broadly applicable. The chlorine atom can participate in reactions such as:

    Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst to form a new C-C bond.

    Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group.

    Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne. An example of a Sonogashira coupling has been demonstrated on a related complex derivative to further functionalize it with a phenylacetylene (B144264) group. acs.org

    Buchwald-Hartwig Amination: Palladium-catalyzed reaction to form a new C-N bond with an amine.

    In addition to C-C coupling, the amino group can be used to form other types of linkages. The reaction of sulfonamides with cyanamide (B42294) salts, for example, can produce N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, demonstrating a method to attach complex heterocyclic moieties. nih.gov

    Table 1: Overview of Potential Functionalization Reactions

    Reaction Type Reactive Site Reagent Example New Functional Group/Linkage
    Electrochemical Halogenation Aromatic Ring N-Bromosuccinimide (NBS) Bromine
    Schiff Base Condensation Amino Group Aldehyde/Ketone Imine (C=N)
    Diazotization Amino Group Nitrous Acid (HNO₂) Diazonium Salt (-N₂⁺)
    Suzuki Coupling Chloro Group Phenylboronic Acid Phenyl Group
    Sonogashira Coupling Chloro Group Terminal Alkyne Alkyne Group
    Sulfonamide Formation Amino Group Sulfonyl Chloride Sulfonamide (-NHSO₂R)

    Formation of Polymeric and Supramolecular Structures

    The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an excellent building block for the synthesis of polymers and the formation of ordered supramolecular assemblies.

    To be used in polymerization, this compound can be employed as a monomer that reacts with a suitable co-monomer. Its amino and hydroxyl groups can both participate in polymerization reactions, such as polycondensation.

    For example, aminophenols can react with diacid chlorides (e.g., adipoyl chloride, sebacoyl chloride) in a process known as interfacial polycondensation to form linear aromatic polyester-amides. ekb.eg In this reaction, the hydroxyl group forms an ester linkage and the amino group forms an amide linkage with the diacid chloride, resulting in a long polymer chain. ekb.eg The reaction is often facilitated by a phase transfer catalyst. ekb.eg The specific properties of the resulting polymer would be influenced by the chloro and methyl substituents on the phenol (B47542) ring. Similarly, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of polyurethanes. The creation of poly-Schiff bases is another possibility, involving the reaction of a diamine derivative of the parent compound with a dialdehyde. ekb.eg

    In the solid state, molecules of this compound and its derivatives arrange themselves into ordered, three-dimensional structures known as supramolecular assemblies. This self-assembly is driven by a network of specific non-covalent interactions.

    Crystal structure analyses of related aminophenols and chloromethylphenols reveal the key interactions that govern their packing. nih.govresearchgate.net These include:

    Hydrogen Bonding: Strong O-H···N or O-H···O hydrogen bonds are common, where the phenolic proton interacts with the nitrogen of an adjacent molecule or the oxygen of another phenol. nih.govias.ac.in Intramolecular O-H···N hydrogen bonds are also observed in derivatives like Schiff bases, forming stable six-membered rings. researchgate.netnih.gov

    π-π Stacking: The aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. The distance between the ring centroids is a key parameter for this interaction. researchgate.netnih.gov

    C-H···π Interactions: The hydrogen atoms of methyl groups or the aromatic ring can interact with the electron-rich face of a nearby benzene (B151609) ring. nih.gov

    Halogen-Involved Interactions: The chlorine atom can participate in weak interactions, such as C-H···Cl hydrogen bonds or π-Cl interactions, where the chlorine atom is positioned near the face of an aromatic ring. researchgate.netnih.gov

    Table 2: Non-Covalent Interactions in Aminophenol Derivatives

    Interaction Type Description Example Compound
    Intramolecular O-H···N Hydrogen bond between the phenol proton and the imine nitrogen. (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov
    π-π Stacking Stacking of chlorobenzene (B131634) rings. (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov
    C-H···π Interactions Interaction between a C-H bond and the face of an aromatic ring. 2-chloro-5-methylphenol nih.govresearchgate.net
    C-H···Cl Interactions Weak hydrogen bond involving the chlorine atom. 2-chloro-5-methylphenol nih.govresearchgate.net
    O-H···O Interactions Hydrogen bond between hydroxyl groups of adjacent molecules. 4-chloro-3-methylphenol (B1668792) nih.govresearchgate.net

    Investigation of Derivatives as Probes or Reagents

    The derivatives of this compound have potential applications as specialized chemical probes or reagents. The functionalization strategies described previously allow for the synthesis of molecules designed for specific purposes.

    Schiff base derivatives of aminophenols are widely investigated as ligands for coordinating with metal ions. researchgate.net The imine nitrogen and phenolic oxygen can act as a chelation site, allowing the molecule to bind to various metals. This property makes them useful as probes for detecting metal ions or as ligands in catalysis. The synthesis of such compounds is often part of a broader investigation into their coordination and biological properties. researchgate.net

    Furthermore, the creation of libraries of diverse derivatives through systematic functionalization is a common strategy in the search for new bioactive compounds or materials. nih.govrsc.org The modified derivatives of this compound can serve as versatile building blocks or intermediates in the synthesis of more complex target molecules, such as those used in agricultural or materials science. google.com

    Synthesis of Fluorescent Probes Incorporating the Scaffold

    The synthesis of fluorescent probes often involves the conjugation of a recognition unit (receptor) to a signaling unit (fluorophore). While there are no specific examples in the reviewed literature of fluorescent probes being synthesized directly from this compound, the aminophenol structure is a common building block in the creation of fluorescent molecules.

    Generally, the amino group of an aminophenol can be reacted with various fluorophores containing an aldehyde or a sulfonyl chloride group. For instance, reaction with an aldehyde-functionalized fluorophore would lead to the formation of a Schiff base, which can alter the photophysical properties of the molecule, potentially leading to a "turn-on" or "turn-off" fluorescent response upon interaction with an analyte. nih.govscience.gov

    Another approach involves the use of fluorophores like 2,4-dinitrobenzenesulfonyl, which can react with the phenolic hydroxyl or the amino group. mdpi.com Cleavage of this group by a specific analyte can restore the fluorescence of the core structure. mdpi.com The specific electronic properties imparted by the chloro and methyl substituents on the this compound ring would be expected to modulate the fluorescence quantum yield and emission wavelengths of any such hypothetical probes.

    Table 1: Potential Reactions for Fluorescent Probe Synthesis

    Reaction TypeReactant for DerivatizationResulting LinkagePotential Application
    Schiff Base CondensationAldehyde-functionalized fluorophoreImine (-C=N-)pH or metal ion sensing
    Sulfonamide FormationDansyl chloride or other sulfonyl chloridesSulfonamide (-SO₂-NR-)Analyte-specific detection
    Ether LinkageActivated halide on a fluorophoreEther (-O-R)Stable fluorescent labeling

    It is important to reiterate that these are generalized strategies, and specific research applying them to this compound has not been identified in published literature.

    Development of Chelating Ligands for Metal Complexes

    The ortho-aminophenol motif is a classic bidentate ligand framework capable of coordinating with a wide range of metal ions through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. The derivatization of this scaffold, typically through the formation of a Schiff base, can expand its coordination capabilities.

    The most common derivatization strategy involves the condensation of the amino group with an aldehyde or ketone. This reaction forms an imine (-C=N-) linkage, creating a Schiff base ligand. semanticscholar.org If the aldehyde or ketone reactant contains additional donor atoms (e.g., another hydroxyl or amino group), the resulting Schiff base can act as a tridentate or tetradentate ligand, forming highly stable complexes with transition metals. researchgate.net

    For example, the reaction of an aminophenol with salicylaldehyde (B1680747) results in a tridentate O,N,O donor ligand. Research on related compounds like 2-amino-4-methylphenol and 2-amino-4-chlorophenol (B47367) has shown their successful conversion into Schiff base ligands and subsequent formation of metal complexes with ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netrsc.org These complexes are often characterized by their distinct colors and specific geometric structures.

    Table 2: Representative Schiff Base Formation for Chelation

    Aldehyde/Ketone ReactantResulting Ligand TypePotential Coordinating Atoms
    SalicylaldehydeTridentateO, N, O
    2-PyridinecarboxaldehydeTridentateN, N, O
    AcetylacetoneBidentate (after enolization)O, N
    IsatinTridentateO, N, O (carbonyl)

    While these reactions are well-established for other substituted aminophenols, their specific application to this compound for the synthesis of chelating ligands and metal complexes is not documented in the available scientific literature. The steric and electronic effects of the 3-chloro and 4-methyl substituents would likely influence the stability and coordination chemistry of any such hypothetical complexes.

    Role of 2 Amino 3 Chloro 4 Methylphenol As a Precursor in Advanced Chemical Synthesis

    Building Block for Complex Natural Product Synthesis

    The structural framework of 2-Amino-3-chloro-4-methylphenol is particularly amenable for the synthesis of heterocyclic compounds, which form the core of many natural products with significant biological activities.

    The ortho-aminophenol moiety within this compound is a classic structural alert for the synthesis of benzoxazoles. nih.govresearchgate.net The general and widely employed method for constructing the benzoxazole (B165842) ring involves the condensation of a 2-aminophenol (B121084) derivative with a variety of carbonyl compounds, such as aldehydes or amides, often facilitated by a catalyst. nih.govresearchgate.net For instance, the reaction can be promoted by triflic anhydride (B1165640) (Tf₂O) when using tertiary amides as the carbonyl source. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the 2-aminophenol ring can influence the reactivity and electronic properties of the resulting benzoxazole, making this compound a potentially useful starting material for creating a library of substituted benzoxazoles for biological screening.

    While direct literature examples of integrating this compound into indole (B1671886) and quinoline (B57606) scaffolds are not prevalent, the fundamental reactivity of the molecule suggests its potential in such syntheses. For example, the amino group could, in principle, be a part of a Fischer indole synthesis or a Friedländer annulation for quinoline synthesis, although the specific reaction conditions would need to be tailored to accommodate the other substituents on the ring. The antimalarial drug Amodiaquine, a 4-aminoquinoline (B48711) derivative, underscores the importance of the amino-quinoline scaffold in medicinal chemistry, hinting at the potential value of precursors that can be elaborated into such structures. wikipedia.org

    Table 1: Potential Synthetic Routes to Heterocyclic Scaffolds from this compound

    Target ScaffoldGeneral Reaction TypePotential Co-reactantKey Transformation
    Benzoxazole Condensation/CyclizationAldehydes, AmidesFormation of the oxazole (B20620) ring from the ortho-aminophenol moiety.
    Indole Fischer Indole Synthesis (hypothetical)Hydrazine (B178648), Ketone/AldehydeFormation of a hydrazone followed by cyclization and aromatization.
    Quinoline Friedländer Annulation (hypothetical)α-Methylene KetoneCondensation and cyclization to form the quinoline ring system.

    In principle, the amino and hydroxyl groups could be modified or participate in reactions where a new stereocenter is created in a controlled manner. For instance, the amino group could be transformed into an imine, which could then undergo a diastereoselective nucleophilic addition. Alternatively, a chiral catalyst could be employed to direct a reaction at a specific site on the molecule, leading to an enantiomerically enriched product. The development of such stereocontrolled approaches would further enhance the utility of this compound as a building block in the synthesis of complex, biologically active molecules. nih.gov

    Intermediate in Material Science Research

    The functional groups on this compound also make it an intriguing candidate for the development of new materials with tailored properties. Chemical suppliers list this compound as a building block for polymer science and as a monomer for organic electronic materials, indicating its potential in these fields. bldpharm.com

    The presence of both an amino and a hydroxyl group on this compound allows it to act as a bifunctional monomer in polymerization reactions. These groups can react with appropriate co-monomers to form polyesters, polyamides, or other polymer classes. The chloro and methyl substituents on the aromatic ring would be incorporated into the polymer backbone, potentially imparting specific properties such as increased thermal stability, flame retardancy, or altered solubility. The development of polymers with antimicrobial properties is an active area of research, and the incorporation of halogenated phenolic structures could be a strategy to achieve this. google.com

    In the field of organic electronics, there is a constant search for new molecular scaffolds that can be used to construct materials with desirable electronic properties, such as high charge carrier mobility or specific absorption and emission characteristics. This compound is listed by some chemical vendors as a potential building block for organic electronic materials and a monomer for Covalent Organic Frameworks (COFs). bldpharm.com The substituted phenol (B47542) ring can serve as a core structure that can be further functionalized to tune its electronic properties. For example, it could be incorporated into larger conjugated systems to create new organic semiconductors or dyes for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Table 2: Potential Applications of this compound in Material Science

    Research AreaPotential RoleResulting Material ClassPotential Properties
    Advanced Polymer Synthesis Bifunctional MonomerPolyesters, PolyamidesEnhanced thermal stability, flame retardancy, modified solubility.
    Organic Electronic Materials Molecular Scaffold/MonomerOrganic Semiconductors, COFsTunable electronic properties for applications in OLEDs, OPVs.

    Application in Agrochemistry and Specialty Chemicals Research

    The synthesis of new agrochemicals and specialty chemicals often relies on the availability of versatile and cost-effective intermediates. The structural features of this compound make it a relevant precursor in this context.

    There is evidence in the patent literature that 2-alkyl-3-chlorophenols are valuable intermediates in the production of plant protection agents, i.e., pesticides. google.com this compound falls into this general class of compounds. The specific combination of substituents on the aromatic ring can be crucial for the biological activity of the final agrochemical product. For instance, the presence of a chlorine atom is a common feature in many pesticides, as it can enhance their efficacy and persistence.

    Furthermore, structurally related compounds, such as 3-chloro-2-methylaniline, are known intermediates for herbicides. google.com This suggests that the 3-chloro-2-methyl-aniline/phenol core is a privileged scaffold in agrochemical research. This compound could potentially be converted into such anilines or serve as a direct precursor for other classes of agrochemicals.

    Table 3: Relevance of this compound in Agrochemical Research

    Related Agrochemical IntermediateTarget Agrochemical ClassSignificance of Structural Features
    2-Alkyl-3-chlorophenols PesticidesThe chloro and alkyl substituents are important for biological activity.
    3-Chloro-2-methylaniline HerbicidesThe chlorinated and methylated aniline (B41778) core is a key structural motif.

    Design and Synthesis of Novel Scaffolds for Research Purposes

    This compound serves as a versatile precursor in the design and synthesis of novel molecular scaffolds, primarily owing to the presence of multiple reactive functional groups: an amino group, a hydroxyl group, and a chlorine atom attached to a substituted benzene (B151609) ring. The strategic positioning of these groups allows for a variety of chemical transformations, leading to the construction of diverse and complex molecular architectures, particularly heterocyclic systems.

    The amino and hydroxyl groups are key functionalities for building heterocyclic rings. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of benzoxazoles, a scaffold of significant interest in medicinal chemistry. The general reactivity of o-aminophenols is well-established for the synthesis of such heterocycles. While direct studies on this compound are limited, the principles of these reactions are broadly applicable.

    Furthermore, the amino group can be diazotized and subsequently subjected to a range of Sandmeyer or similar reactions to introduce a variety of substituents. The chlorine atom, while generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific activation, can participate in transition metal-catalyzed cross-coupling reactions.

    The synthesis of novel scaffolds from this compound can be envisioned through several key reaction pathways, as detailed in the table below. These proposed transformations are based on established chemical principles and reactions reported for similarly substituted aromatic compounds. nih.govnih.gov

    Reaction TypeReagents and ConditionsPotential ScaffoldSignificance of Scaffold
    Benzoxazole FormationCarboxylic acids, polyphosphoric acid (PPA), heatSubstituted BenzoxazolesCore structure in many biologically active compounds.
    Pictet-Spengler ReactionAldehydes or ketones, acid catalystTetrahydro-β-carboline derivativesImportant in natural product synthesis and medicinal chemistry.
    Skraup SynthesisGlycerol, sulfuric acid, oxidizing agentSubstituted QuinolinesPrivileged scaffolds in drug discovery.
    Cross-Coupling ReactionsBoronic acids, palladium catalyst, base (e.g., Suzuki coupling)Biphenyl derivativesUsed in materials science and as pharmaceutical intermediates.
    Nucleophilic Substitution of ChlorineStrong nucleophiles, high temperature/pressure or activationSubstituted aminophenolsBuilding blocks for further functionalization.

    Research into related compounds, such as 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, has demonstrated the utility of chloro-amino aromatic compounds in generating novel structures with potential biological activity. nih.gov The synthesis of these compounds often involves the reaction of an amino group with a suitable electrophile, a strategy directly applicable to this compound. Similarly, the synthesis of various heterocyclic compounds from precursors containing amino and other functional groups highlights the potential of this molecule as a starting material for generating diverse chemical libraries for research purposes. nih.gov

    Methodologies for Investigating Structure-Reactivity Relationships

    The investigation of structure-reactivity relationships for this compound is crucial for predicting its chemical behavior and for the rational design of synthetic routes to new molecules. These investigations typically involve a combination of computational and experimental techniques to understand how the electronic and steric properties of the substituent groups influence the reactivity of the molecule.

    Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for probing the electronic structure of this compound. These calculations can provide insights into:

    Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

    Reaction Pathway Modeling: Computational modeling can be used to simulate reaction mechanisms, calculate activation energies, and predict the most favorable reaction pathways for the synthesis of novel scaffolds.

    Experimental Methodologies: Experimental studies are essential to validate computational predictions and to provide quantitative data on reactivity.

    Kinetic Studies: Measuring the rates of reaction for this compound with various reagents and comparing them to related compounds allows for the quantification of substituent effects. For example, Hammett plots can be constructed if a series of derivatives are synthesized, providing a quantitative measure of the electronic effects of the substituents on the reaction rate.

    Spectroscopic Analysis: Techniques such as NMR, IR, and UV-Vis spectroscopy are used to characterize the products of reactions and to infer the electronic environment of the molecule. For instance, changes in the chemical shifts in the ¹H and ¹³C NMR spectra upon reaction can provide information about changes in electron density.

    Electrochemical Methods: Cyclic voltammetry and other electrochemical techniques can be used to study the redox properties of this compound. These methods can determine oxidation and reduction potentials, providing insights into its behavior in electron transfer reactions. Recent studies on the potential-controlled electrochemical halogenation of anilines demonstrate how electrode potential can be precisely controlled to influence reaction mechanisms and selectivity, a technique that could be applied to study and control the reactivity of this compound. acs.org

    The table below summarizes the expected influence of each substituent on the reactivity of the aromatic ring.

    SubstituentElectronic EffectInfluence on ReactivityPreferred Position of Attack
    -NH₂ (Amino)Strong electron-donating (resonance), weak electron-withdrawing (induction)Activating, ortho/para-directingPositions 5 and 1
    -OH (Hydroxyl)Strong electron-donating (resonance), weak electron-withdrawing (induction)Activating, ortho/para-directingPositions 5 and 1
    -Cl (Chloro)Strong electron-withdrawing (induction), weak electron-donating (resonance)Deactivating, ortho/para-directingPositions 5 and 1
    -CH₃ (Methyl)Weak electron-donating (hyperconjugation and induction)Weakly activating, ortho/para-directingPositions 2 and 6 (relative to methyl)

    The combined influence of these groups makes the aromatic ring of this compound highly substituted and electronically complex. A thorough investigation using the methodologies described above is essential for unlocking its full potential as a precursor in advanced chemical synthesis. The solid-phase synthesis of related aminonaphthoquinones has been used as a colorimetric test for resin-bound amines, indicating that the reactivity of the amino group is a prominent feature that can be exploited. researchgate.net

    Environmental Fate and Degradation Research of 2 Amino 3 Chloro 4 Methylphenol Methodological/theoretical

    Photolytic Degradation Mechanisms

    Photolytic degradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of organic pollutants. The susceptibility of a molecule to photodegradation is dependent on its ability to absorb light at specific wavelengths and the efficiency of the subsequent chemical reactions.

    Research into Wavelength-Dependent Degradation Kinetics

    A study on the photocatalytic degradation of various aminophenols and chlorophenols under visible light using a Cu₂O photocatalyst showed that complete degradation of 2-aminophenol (B121084) occurred within 2 hours, while 4-chlorophenol (B41353) exhibited 95% degradation after 4 hours of irradiation. nih.govhabitablefuture.org This suggests that the presence of both amino and chloro substituents on the phenol (B47542) ring, as in 2-Amino-3-chloro-4-methylphenol, would likely result in a compound susceptible to photolytic degradation, although the specific kinetics would need to be experimentally determined.

    The kinetics of such reactions are typically studied using laboratory-scale photoreactors equipped with lamps that emit light at specific wavelengths. The concentration of the target compound is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). The data obtained can then be used to calculate degradation rate constants and half-lives at different wavelengths.

    Identification of Photodegradation Products and Pathways

    The primary photodegradation mechanisms for aromatic compounds often involve the generation of highly reactive hydroxyl radicals (•OH), which can attack the aromatic ring. This can lead to hydroxylation, dechlorination, and deamination reactions. The initial steps in the photodegradation of this compound would likely involve the attack of hydroxyl radicals, potentially leading to the formation of hydroxylated and dehalogenated intermediates. Subsequent reactions could lead to the opening of the aromatic ring, ultimately resulting in the formation of smaller organic acids and, eventually, mineralization to carbon dioxide, water, and inorganic ions.

    Microbial Degradation Pathways

    Microbial degradation is a key process in the removal of organic pollutants from soil and water. The ability of microorganisms to utilize chemical compounds as a source of carbon and energy is a cornerstone of natural attenuation and bioremediation strategies.

    Investigation of Biodegradation Mechanisms in Environmental Systems

    While specific studies on the biodegradation of this compound are scarce, research on related chloro- and methyl-substituted phenols provides a solid foundation for understanding its potential microbial fate. Bacteria, in particular, are known to degrade a wide range of phenolic compounds. researchgate.net

    Studies on the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate identified a modified ortho-cleavage pathway for its metabolism. nih.gov The degradation was initiated by a hydroxylase, followed by ring cleavage catalyzed by a dioxygenase. Similarly, the degradation of 2-chloro-4-aminophenol by an Arthrobacter sp. involved the initial removal of the amino group, followed by dehalogenation and subsequent ring cleavage.

    These findings suggest that the biodegradation of this compound in environmental systems would likely proceed through a series of enzymatic reactions, initiated by either the removal of the amino group, the chloro group, or the oxidation of the methyl group, followed by hydroxylation and subsequent cleavage of the aromatic ring. The specific pathway would depend on the microbial species present and the prevailing environmental conditions.

    Study of Enzymatic Transformation Processes

    The microbial degradation of aromatic compounds is mediated by a series of specific enzymes. For chloroaminophenols, key enzymes include deaminases, which remove the amino group, and dehalogenases, which remove chlorine atoms. The subsequent ring cleavage is typically carried out by dioxygenases. nih.gov

    In the degradation of 4-chloro-2-aminophenol by a Burkholderia sp., a deaminase was found to convert the parent compound to 4-chlorocatechol, which was then cleaved by a catechol 1,2-dioxygenase. nih.gov This highlights the importance of identifying the specific enzymes and their substrate specificities to fully elucidate the degradation pathway.

    For this compound, it is plausible that a similar enzymatic cascade would be involved. The initial enzymatic attack could be catalyzed by a monooxygenase or a dioxygenase, leading to the formation of a catechol or a substituted catechol derivative. This intermediate would then be a substrate for a ring-cleaving dioxygenase, leading to the breakdown of the aromatic structure.

    Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

    Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are often considered for the treatment of recalcitrant compounds that are not readily biodegradable.

    Research into the application of AOPs for the remediation of chlorophenols and other substituted phenols is extensive. Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO₂) are common AOPs. These processes are effective in degrading a wide range of organic pollutants by generating highly reactive and non-selective hydroxyl radicals.

    While specific studies on the application of AOPs to this compound are not available, the principles governing the degradation of other chlorophenols are applicable. The effectiveness of an AOP would depend on factors such as the pH of the medium, the concentration of the oxidant, and the presence of other organic and inorganic constituents in the water matrix. The degradation of the target compound would likely proceed through a series of oxidation steps, leading to the formation of smaller, more biodegradable organic intermediates and ultimately to complete mineralization.

    Mechanistic Studies of Hydroxyl Radical Reactions

    There are no specific studies available in the reviewed scientific literature that investigate the mechanistic pathways of hydroxyl radical reactions with this compound. Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in the atmospheric and aquatic degradation of many organic pollutants. Typically, research in this area would involve identifying the primary sites of radical attack on the molecule, the resulting intermediate products, and the final degradation products. However, such detailed investigations for this compound have not been published.

    Electrochemical Oxidation Pathways

    Similarly, a review of current scientific literature reveals a lack of research focused on the electrochemical oxidation pathways of this compound. Electrochemical oxidation is a promising technology for the degradation of persistent organic pollutants. Studies in this field typically examine the compound's behavior at different electrode materials and potentials, identify the oxidation products, and propose a degradation mechanism. While there are studies on the electrochemical oxidation of other substituted phenols, such as 4-chloro-3-methyl phenol, this specific information is not available for this compound. researchgate.net

    Due to the absence of direct research, no data tables or detailed findings on the degradation of this compound can be provided at this time. Further research is needed to elucidate the environmental behavior and potential degradation pathways of this compound.

    Future Directions and Emerging Research Areas

    Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

    For the synthesis of 2-Amino-3-chloro-4-methylphenol, AI could be employed to:

    Optimize Reaction Conditions: ML algorithms can analyze the effects of various parameters, such as temperature, pressure, and catalyst choice, to maximize yield and purity. digitellinc.comrsc.org

    Discover Novel Synthetic Routes: By processing extensive reaction databases, AI can propose innovative synthetic strategies that may not be apparent to human chemists. chemcopilot.comgrace.com

    Predict Properties of Derivatives: Machine learning models can forecast the physicochemical and biological properties of novel derivatives of this compound, guiding the synthesis of compounds with desired characteristics.

    Novel Catalytic Systems for this compound Transformations

    The development of new and improved catalytic systems is a cornerstone of modern organic synthesis. rsc.org For transformations involving this compound, research is focused on creating catalysts that offer higher selectivity, efficiency, and sustainability.

    Recent advancements in catalysis that could be applied to this compound include:

    Photoredox Catalysis: This approach utilizes light to drive chemical reactions, often under mild conditions. acs.org Photoredox catalysis could enable novel transformations of this compound, such as C-H functionalization, to create complex derivatives. acs.orgnih.gov

    Electrocatalysis: By using electricity to drive reactions, electrocatalysis offers a green and controllable method for chemical synthesis. acs.org This technique could be employed for the selective halogenation or other modifications of the this compound scaffold. acs.org

    Biocatalysis: Enzymes offer unparalleled selectivity and can operate under environmentally friendly conditions. mdpi.com The use of engineered enzymes could facilitate the synthesis of chiral derivatives of this compound with high enantiomeric purity. mdpi.com

    Metal-Organic Frameworks (MOFs) and Nanoparticle Catalysts: These materials can provide unique catalytic activities and selectivities due to their defined structures and high surface areas. nih.gov They could be designed to catalyze specific transformations of this compound with high efficiency and recyclability.

    The following table summarizes some novel catalytic approaches and their potential applications for this compound.

    Catalytic SystemPotential Application for this compoundAdvantages
    Photoredox Catalysis C-H functionalization, cross-coupling reactionsMild reaction conditions, high selectivity
    Electrocatalysis Selective halogenation, reduction/oxidation reactionsGreen, precise control over reaction potential
    Biocatalysis Enantioselective synthesis of chiral derivativesHigh selectivity, environmentally friendly
    MOFs and Nanoparticles Various catalytic transformationsHigh efficiency, recyclability, tunable properties

    High-Throughput Screening Methodologies for Derivative Synthesis

    High-throughput screening (HTS) is a powerful technique for rapidly synthesizing and evaluating large libraries of chemical compounds. semanticscholar.org In the context of this compound, HTS can accelerate the discovery of new derivatives with desired properties.

    Modern HTS workflows often incorporate:

    Automated Synthesis Platforms: Robotic systems can perform numerous reactions in parallel, significantly increasing the speed of derivative synthesis. youtube.com

    Miniaturization: By conducting reactions in small volumes, such as in microplates, HTS minimizes the consumption of reagents and solvents. youtube.com

    Rapid Analytical Techniques: Fast and sensitive analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR), are used to quickly characterize the synthesized compounds. semanticscholar.org

    The combination of HTS with combinatorial chemistry allows for the systematic exploration of a vast chemical space around the this compound core structure. youtube.com This approach is particularly valuable for identifying lead compounds in drug discovery and for optimizing the properties of materials.

    Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

    Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing their outcomes. Advanced spectroscopic and imaging techniques now allow for the real-time, in-situ monitoring of reactions involving this compound. uni-rostock.deresearchgate.net

    Key techniques for real-time reaction monitoring include:

    In-situ NMR Spectroscopy: This technique provides detailed structural information about the species present in a reaction mixture as the reaction progresses, offering insights into reaction pathways and the formation of intermediates. researchgate.netmagritek.com

    In-situ Infrared (IR) and Raman Spectroscopy: These methods are sensitive to changes in vibrational modes and can be used to track the concentration of reactants, products, and intermediates over time. uni-rostock.demdpi.com

    Mass Spectrometry: Real-time mass spectrometry can monitor the evolution of different species in the gas or liquid phase, providing valuable kinetic data. nih.gov

    The data obtained from these techniques can be used to develop detailed kinetic models of the reactions, leading to a deeper understanding of the underlying mechanisms and facilitating the optimization of reaction conditions for the synthesis and transformation of this compound. acs.org

    The table below highlights some advanced spectroscopic techniques and the information they provide for real-time reaction monitoring.

    Spectroscopic TechniqueInformation ProvidedApplication in this compound Reactions
    In-situ NMR Structural information, reaction kinetics, intermediate identificationMonitoring the progress of synthesis and derivatization reactions
    In-situ IR/Raman Functional group analysis, concentration changesTracking the consumption of reactants and formation of products
    Real-time Mass Spectrometry Molecular weight information, reaction kineticsIdentifying products and byproducts as they are formed

    Q & A

    Q. What are the recommended methods for synthesizing 2-Amino-3-chloro-4-methylphenol in laboratory settings?

    • Methodological Answer : A multi-step synthesis approach is typically employed. For example, chlorination of 4-methylphenol derivatives followed by controlled amination under inert atmospheres (e.g., using ammonia or urea as nitrogen sources) can yield the target compound. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product . Reaction conditions (temperature, stoichiometry) should be optimized using TLC or HPLC monitoring.

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm molecular structure, with aromatic proton signals typically appearing in δ 6.5–7.5 ppm and amino protons at δ 4.5–5.5 ppm (exchangeable in D2_2O).
    • IR Spectroscopy : N-H stretching (3300–3500 cm1^{-1}) and C-Cl vibrations (550–850 cm1^{-1}) are diagnostic.
    • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., as demonstrated for analogous chlorinated aminophenols) .
    • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 173).

    Q. What safety protocols should be followed when handling this compound?

    • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
    • Storage : Keep in airtight containers away from oxidizers and acids.
    • Waste Disposal : Follow EPA guidelines for chlorinated aromatic amines (neutralization with dilute HCl before disposal) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data obtained for this compound?

    • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from impurities, tautomerism, or solvent effects. Solutions include:
    • Multi-Technique Validation : Cross-check with XRD (for solid-state structure) and high-resolution MS .
    • Dynamic NMR Studies : Probe temperature-dependent tautomeric equilibria (e.g., amino ↔ imino forms).
    • Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (using Gaussian or ORCA software) .

    Q. What computational approaches are suitable for studying the electronic properties of this compound?

    • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges (B3LYP/6-311+G(d,p) basis set).
    • Molecular Dynamics (MD) : Simulate solvent interactions using explicit solvent models (e.g., water, DMSO).
    • TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental data.
    • Databases : Cross-reference with PubChem or DSSTox for thermodynamic parameters (e.g., enthalpy of formation) .

    Q. How to design experiments to study the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer :
    • Catalytic Systems : Test Pd(II)/Cu(I) catalysts (e.g., Pd(OAc)2_2/PPh3_3) for Suzuki-Miyaura coupling with aryl boronic acids.
    • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. ether solvents (THF) for reaction efficiency.
    • Kinetic Studies : Use in-situ FTIR or GC-MS to monitor reaction progress.
    • Byproduct Analysis : Identify chloro- or methyl-group elimination products via LC-MS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.